![molecular formula C11H18Cl2N2O B2892622 [(2S)-4-Phenylmorpholin-2-yl]methanamine;dihydrochloride CAS No. 2248202-39-1](/img/structure/B2892622.png)
[(2S)-4-Phenylmorpholin-2-yl]methanamine;dihydrochloride
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Description
Molecular Structure Analysis
The molecular weight of “[(2S)-4-Phenylmorpholin-2-yl]methanamine;dihydrochloride” is 265.18 . The InChI code is 1S/C11H16N2O.2ClH/c12-8-11-9-13 (6-7-14-11)10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m0…/s1 . This information can be used to further analyze the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I found.Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics .
Mode of Action
Methenamine, a compound with a similar structure, hydrolyzes to ammonia and formaldehyde in acidic urine . Formaldehyde is a nonspecific antibacterial agent that can inhibit prokaryotic cell division and denature bacterial proteins and nucleic acids .
Biochemical Pathways
Methenamine is known to exert its antibacterial effects through the production of formaldehyde, which can interfere with bacterial cell wall synthesis and protein function .
Pharmacokinetics
Methenamine is readily absorbed from the gastrointestinal tract, with about 10–30% of an oral dose being hydrolyzed by gastric acidity to formaldehyde and ammonia . Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour .
Result of Action
The related compound methenamine can produce antibacterial activity in the urine, which may help in the prophylaxis and treatment of frequently recurring urinary tract infections .
properties
IUPAC Name |
[(2S)-4-phenylmorpholin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRFOYGLSVJGGS-IDMXKUIJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1C2=CC=CC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride |
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